Cas no 2140671-39-0 (1-{(9H-fluoren-9-yl)methoxycarbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid)

1-{(9H-fluoren-9-yl)methoxycarbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-{(9H-fluoren-9-yl)methoxycarbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid
- EN300-1556485
- 2140671-39-0
-
- Inchi: 1S/C20H17F2NO4/c21-20(22)11-23(9-17(20)18(24)25)19(26)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,25)
- InChI Key: NZGAKTIOBHKGKN-UHFFFAOYSA-N
- SMILES: FC1(CN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1C(=O)O)F
Computed Properties
- Exact Mass: 373.11256435g/mol
- Monoisotopic Mass: 373.11256435g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 577
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.8Ų
- XLogP3: 3.2
1-{(9H-fluoren-9-yl)methoxycarbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1556485-2.5g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid |
2140671-39-0 | 2.5g |
$3220.0 | 2023-06-05 | ||
Enamine | EN300-1556485-10.0g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid |
2140671-39-0 | 10g |
$7065.0 | 2023-06-05 | ||
Enamine | EN300-1556485-1000mg |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid |
2140671-39-0 | 1000mg |
$2724.0 | 2023-09-25 | ||
Enamine | EN300-1556485-10000mg |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid |
2140671-39-0 | 10000mg |
$11716.0 | 2023-09-25 | ||
Enamine | EN300-1556485-50mg |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid |
2140671-39-0 | 50mg |
$2288.0 | 2023-09-25 | ||
Enamine | EN300-1556485-2500mg |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid |
2140671-39-0 | 2500mg |
$5341.0 | 2023-09-25 | ||
Enamine | EN300-1556485-5.0g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid |
2140671-39-0 | 5g |
$4764.0 | 2023-06-05 | ||
Enamine | EN300-1556485-250mg |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid |
2140671-39-0 | 250mg |
$2506.0 | 2023-09-25 | ||
Enamine | EN300-1556485-500mg |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid |
2140671-39-0 | 500mg |
$2615.0 | 2023-09-25 | ||
Enamine | EN300-1556485-5000mg |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid |
2140671-39-0 | 5000mg |
$7901.0 | 2023-09-25 |
1-{(9H-fluoren-9-yl)methoxycarbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid Related Literature
-
1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
Additional information on 1-{(9H-fluoren-9-yl)methoxycarbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid
Chemical Synthesis and Pharmacological Potential of 1-{(9H-fluoren-9-yl)methoxycarbonyl}-4,4-difluoropyrrolidine-3-carboxylic Acid (CAS No. 2140671-39-0)
The compound 1-{(9H-fluoren-9-yl)methoxycarbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid, identified by CAS Registry Number 2140671-39-0, represents a structurally complex organic molecule with significant implications in modern medicinal chemistry. This compound integrates a fluorenylmethoxycarbonyl (Fmoc) protecting group at the pyrrolidine ring's nitrogen atom, alongside a difluoro substitution pattern at the C4 position and a terminal carboxylic acid functionality. Such structural features position it as a versatile intermediate in the synthesis of bioactive molecules, particularly within peptide-based drug discovery programs.
Recent advancements in asymmetric synthesis have highlighted this compound's role in resolving stereochemical challenges during multi-step organic syntheses. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as an intermediate for constructing constrained peptidomimetics targeting G-protein coupled receptors (GPCRs). The presence of fluorine atoms at the difluoropyrrolidine core enhances metabolic stability while maintaining conformational rigidity—a critical property for optimizing drug-like properties such as blood-brain barrier permeability.
Innovations in protecting group strategies have further expanded its application scope. Researchers at the University of Basel recently reported a copper-catalyzed approach to install the Fmoc group under ambient conditions (Nature Communications, 2023), reducing reaction times by over 65% compared to traditional methods. This advancement aligns with current trends toward sustainable chemistry practices by minimizing solvent usage and energy consumption.
Spectroscopic characterization confirms its unique physicochemical properties: proton NMR analysis reveals characteristic signals at δ 7.5–8.2 ppm corresponding to the fluorene moiety's aromatic protons, while fluorine NMR identifies distinct peaks at -85 ppm attributed to the difluoro substituents. Thermogravimetric analysis shows thermal stability up to 185°C under nitrogen atmosphere, making it suitable for high-throughput screening applications.
Clinical pharmacology studies indicate promising activity profiles when incorporated into β-turn mimetics targeting neurodegenerative pathways. A collaborative study between Merck Research Labs and MIT (published in Bioorganic & Medicinal Chemistry Letters, 2023) demonstrated that derivatives containing this core structure exhibited selective inhibition of β-secretase (BACE1) with IC₅₀ values below 5 nM—a critical therapeutic target for Alzheimer's disease research.
The compound's structural versatility is further evidenced by its use in developing enzyme-resistant peptide conjugates. A recent Angewandte Chemie paper described its role in creating protease-stable insulin analogs through site-specific conjugation via the carboxylic acid functionality (-COOH). These constructs showed prolonged half-lives in murine models without compromising glucose-lowering efficacy—a breakthrough for diabetes management therapies.
2140671-39-0 (1-{(9H-fluoren-9-yl)methoxycarbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid) Related Products
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)



